2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (also known as Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction. The resulting intermediate is then reduced to form the target compound .
Scientific Research Applications
Synthesis and Chemical Properties
- X-Ray Powder Diffraction Data Analysis : The compound is an intermediate in synthesizing apixaban, an anticoagulant. Its X-ray powder diffraction data have been reported, revealing no detectable impurities and providing structural insights (Qing Wang et al., 2017).
- Synthesis of Derivatives for Antioxidant Activity : Novel derivatives of this compound have been synthesized, featuring various substituents. These derivatives showed potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some instances (I. Tumosienė et al., 2019).
Applications in Bioactive Compound Synthesis
- Bioactivities in Tobacco Plants : Derivatives of this compound isolated from tobacco roots demonstrated high anti-Tobacco Mosaic Virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Yu-Ping Wu et al., 2018).
- Synthesis of Novel Indole-Benzimidazole Derivatives : This compound was used in preparing indole carboxylic acids, which were then used to synthesize combined indole-benzimidazoles (Xin-ying Wang et al., 2016).
Structural and Supramolecular Studies
- Supramolecular Arrangement Analysis : Studies on analogues of 3-oxopyrrolidines, including this compound, have shown fascinating supramolecular assemblies influenced by various weak interactions, despite lacking a hydrogen bond donor and acceptor system (Marivel Samipillai et al., 2016).
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-4-3-5-9(6-8)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBSJXKIDSUKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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